

# Structural Analysis of Difloxacin Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: *Difloxacin Hydrochloride*

Cat. No.: *B194106*

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## Introduction

**Difloxacin Hydrochloride** is a synthetic fluoroquinolone antibiotic.<sup>[1]</sup> Part of the quinolone family of antibacterial agents, it is a second-generation fluoroquinolone used in veterinary medicine.<sup>[1]</sup> Its chemical name is 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid hydrochloride.<sup>[2][3]</sup> The molecular formula of **Difloxacin Hydrochloride** is C<sub>21</sub>H<sub>19</sub>F<sub>2</sub>N<sub>3</sub>O<sub>3</sub>·HCl, and it has a molecular weight of approximately 435.86 g/mol.<sup>[1]</sup> This guide provides a comprehensive overview of the structural analysis of **Difloxacin Hydrochloride**, including its physicochemical properties, spectroscopic characterization, and the experimental methodologies employed for its analysis.

## Physicochemical Properties

**Difloxacin Hydrochloride** is typically a white to off-white, odorless, crystalline powder with a bitter taste.<sup>[4]</sup> It exhibits solubility in water and methanol.<sup>[4]</sup> A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C <sub>21</sub> H <sub>19</sub> F <sub>2</sub> N <sub>3</sub> O <sub>3</sub> ·HCl	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	435.86 g/mol	<a href="#">[1]</a>
CAS Number	91296-86-5	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	232-235°C	<a href="#">[4]</a>
Appearance	White to off-white crystalline powder	<a href="#">[4]</a>
pH	3.5-4.5	<a href="#">[4]</a>
Solubility	200-400 mg/mL in water and methanol	<a href="#">[4]</a>
Density	~1.45 g/mL	<a href="#">[4]</a>

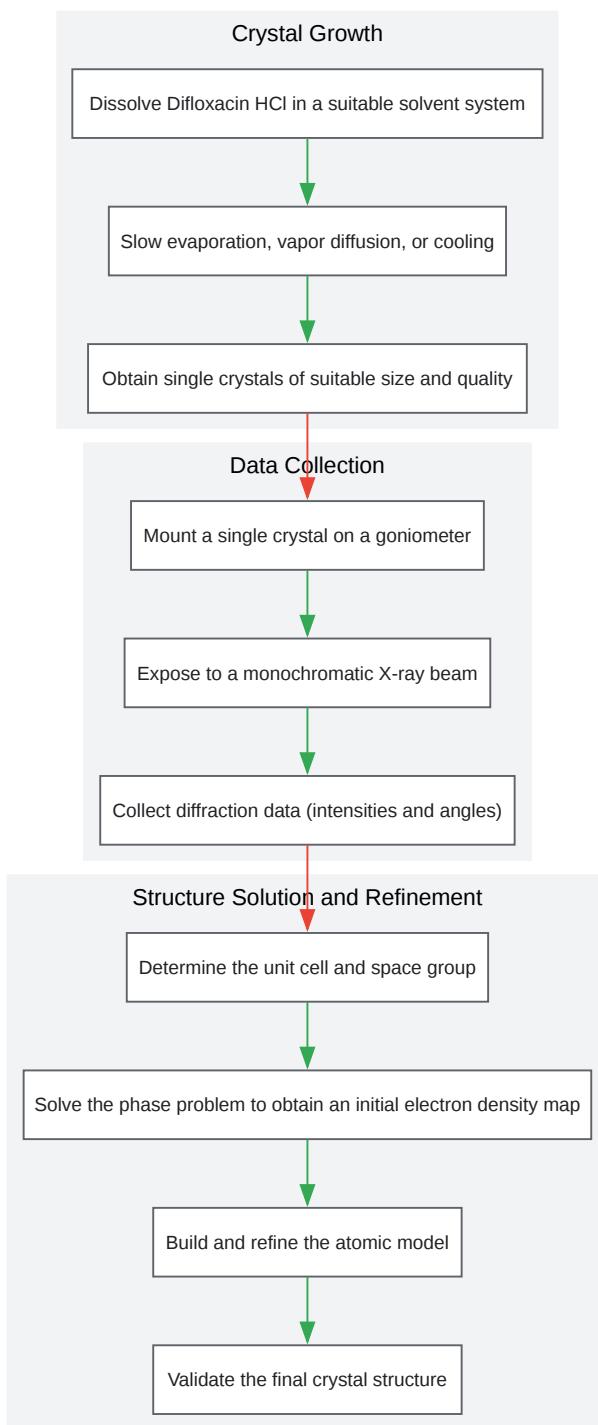
## Crystallographic Analysis

A definitive single-crystal X-ray diffraction study providing detailed bond lengths, bond angles, and crystallographic parameters for **Difloxacin Hydrochloride** is not readily available in the public domain. However, the crystal structures of other fluoroquinolone hydrochlorides, such as ciprofloxacin hydrochloride and besifloxacin hydrochloride, have been determined and can serve as a reference for understanding the solid-state conformation and packing of this class of compounds.[\[5\]](#)[\[6\]](#)

## General Experimental Protocol for Single-Crystal X-ray Diffraction

A generalized workflow for the crystallographic analysis of a small organic molecule like **Difloxacin Hydrochloride** is outlined below.

## Experimental Workflow for Single-Crystal X-ray Diffraction

[Click to download full resolution via product page](#)**Caption: Workflow for X-ray Crystallography.**

## Spectroscopic Analysis

Spectroscopic techniques are essential for elucidating the molecular structure of **Difloxacin Hydrochloride**. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

### Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, assigned  $^1\text{H}$  and  $^{13}\text{C}$  NMR dataset for **Difloxacin Hydrochloride** is not readily available, the PubChem database indicates the existence of a  $^1\text{H}$  NMR spectrum.[\[2\]](#) For related fluoroquinolones, NMR analysis is a standard characterization technique.[\[7\]](#)[\[8\]](#)

A typical protocol for acquiring NMR spectra of a fluoroquinolone compound is as follows:

- Sample Preparation: Dissolve 5-10 mg of **Difloxacin Hydrochloride** in a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6) or deuterium oxide (D<sub>2</sub>O).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR Acquisition:
  - Set the spectral width to encompass all proton signals (typically 0-15 ppm).
  - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Use a relaxation delay of 1-5 seconds.
- $^{13}\text{C}$  NMR Acquisition:
  - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
  - Employ proton decoupling to simplify the spectrum.
  - A greater number of scans will be required compared to  $^1\text{H}$  NMR.

### Infrared (IR) Spectroscopy

The PubChem database indicates the availability of FTIR spectra for **Difloxacin Hydrochloride**, obtained using both KBr wafer and Attenuated Total Reflectance (ATR) techniques.<sup>[2]</sup> Although the specific peak assignments are not provided, the IR spectrum of a fluoroquinolone is expected to show characteristic absorption bands for the functional groups present in the molecule.

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )
O-H stretch (carboxylic acid)	3300-2500 (broad)
C-H stretch (aromatic and aliphatic)	3100-2850
C=O stretch (ketone)	~1680
C=O stretch (carboxylic acid)	~1710
C=C stretch (aromatic)	1600-1450
C-N stretch	1350-1000
C-F stretch	1250-1000

- Sample Preparation:
  - KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.
  - ATR: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Scan the sample over a wavenumber range of 4000-400 cm<sup>-1</sup>.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. LC-MS/MS data is available for the free base of Difloxacin.<sup>[9]</sup>

Precursor Ion (m/z)	Fragmentation Ions (m/z)
400.1467	401.153, 382.1391, 356.1597, 299.1011

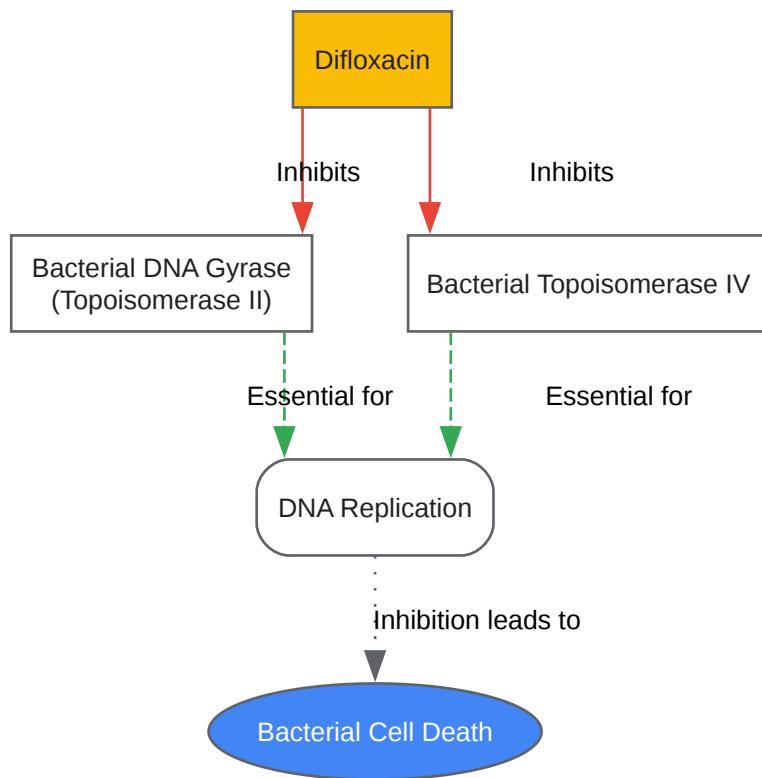
The fragmentation of fluoroquinolones typically involves the loss of small neutral molecules such as H<sub>2</sub>O and CO<sub>2</sub>, as well as cleavage of the piperazine ring.[10]

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
  - Acquire the mass spectrum in positive ion mode.
  - Set the mass range to include the expected molecular ion peak.
  - Perform tandem mass spectrometry (MS/MS) to obtain fragmentation data.

## Mechanism of Action

Difloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[7] These enzymes are crucial for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Difloxacin prevents the bacterial DNA from being properly replicated, leading to cell death.

## Mechanism of Action of Difloxacin

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Caption: Inhibition of DNA Gyrase and Topoisomerase IV.

## Conclusion

The structural analysis of **Difloxacin Hydrochloride** relies on a combination of physicochemical and spectroscopic methods. While a complete crystallographic dataset is not publicly available, the analysis of related compounds provides a strong foundation for understanding its solid-state structure. Spectroscopic techniques such as NMR, IR, and mass spectrometry are crucial for confirming the molecular structure and identifying the compound. The provided generalized experimental protocols offer a starting point for researchers and scientists involved in the analysis and development of **Difloxacin Hydrochloride** and other fluoroquinolone antibiotics. Further research to obtain and publish a single-crystal X-ray structure of **Difloxacin Hydrochloride** would be highly beneficial to the scientific community.

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